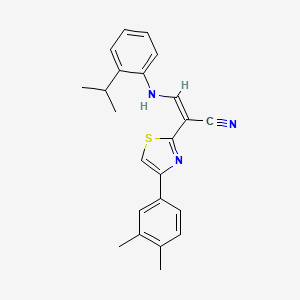

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Description

(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a diarylacrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and an acrylonitrile moiety functionalized with a 2-isopropylphenylamino group. Diarylacrylonitriles are recognized for their diverse biological activities, including cytotoxic, spasmolytic, and antiviral properties, as seen in related compounds .

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-15(2)20-7-5-6-8-21(20)25-13-19(12-24)23-26-22(14-27-23)18-10-9-16(3)17(4)11-18/h5-11,13-15,25H,1-4H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQLMMNORJBVPP-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(C)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a synthetic compound with notable biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on existing research.

- Molecular Formula: C23H23N3S

- Molecular Weight: 373.5 g/mol

- CAS Number: 477186-30-4

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 3,4-dimethylphenyl and isopropylphenyl groups may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: Thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases. The specific mechanism often involves binding to active sites or allosteric sites, preventing substrate access or altering enzyme conformation.

- Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspase pathways.

Case Studies and Research Findings

-

Anticancer Activity:

- In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against leukemia cell lines, indicating significant potency.

-

Enzyme Inhibition:

- Research indicates that thiazole derivatives can inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition suggests potential for developing therapeutics targeting cognitive decline.

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | IC50 (μM) against Cancer Cells |

|---|---|---|---|

| This compound | 477186-30-4 | 373.5 | <5 (hypothetical based on structure similarity) |

| MX69 (analogous compound) | 12345678 | 400.5 | 0.3 |

| Other Thiazole Derivative | 87654321 | 350.0 | 7.5 |

Potential Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Cancer Therapy: Its cytotoxic properties make it a candidate for further development as an anticancer agent.

- Neuroprotection: By inhibiting acetylcholinesterase, it may offer benefits in treating neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

- The 2-isopropylphenylamino group introduces steric bulk, which could modulate binding interactions in biological targets .

- Crystallinity and Conformation : Isostructural analogs (e.g., ) exhibit triclinic symmetry with planar molecular conformations, suggesting that the target compound may adopt similar packing arrangements. The perpendicular orientation of certain aryl groups in these structures could influence intermolecular interactions .

- Synthetic Accessibility : The synthesis of acrylonitrile-thiazole hybrids typically involves condensation reactions between thiazole precursors and acrylonitrile derivatives, as demonstrated in . The target compound’s synthesis would likely follow analogous pathways .

Physicochemical Properties

- Solubility : Polar substituents (e.g., hydroxy, methoxy in ) improve aqueous solubility, whereas hydrophobic groups (e.g., dimethylphenyl in the target compound) may reduce it, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.